Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(2-furanyl)-
Description
Thiazolo[2,3-c]-1,2,4-triazoles are heterobicyclic compounds comprising fused thiazole and triazole rings. The specific derivative 5,6-dihydro-3-(2-furanyl)- features partial saturation in the thiazole ring (5,6-dihydro) and a 2-furanyl substituent at position 2. These compounds are of significant pharmacological interest due to their structural versatility and bioactivity, including antibacterial, anticancer, and anti-inflammatory properties .
Synthetic routes for this class often involve one-pot cyclization strategies. For example, trifluoroacetic acid and 4-methallylthiosemicarbazide can yield 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole under catalyst-free conditions, demonstrating high efficiency (up to 91% yield) .
Properties
CAS No. |
72647-25-7 |
|---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C8H7N3OS/c1-2-6(12-4-1)7-9-10-8-11(7)3-5-13-8/h1-2,4H,3,5H2 |
InChI Key |
JRPQWCZGPKUXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NN=C(N21)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(2-furanyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H7N3OS
- Molecular Weight : 181.22 g/mol
- CAS Number : 72647-25-7
The compound features a thiazole ring fused with a triazole structure and a furan substituent, contributing to its unique chemical reactivity and biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo(2,3-c)-1,2,4-triazole exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds derived from thiazolo[2,3-c][1,2,4]triazole were screened against various bacterial strains. Notably, some compounds showed effective inhibition against Mycobacterium tuberculosis and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 16 μg/mL .
- Fungal Activity : The same derivatives were also tested against fungi such as Candida albicans, with some showing MIC values around 32 μg/mL .
2. Antitubercular Activity
The thiazolo(2,3-c)-1,2,4-triazole derivatives were designed based on existing antitubercular hits. The synthesized compounds were evaluated for their binding efficacy against the enoyl-[acyl-carrier-protein] reductase enzyme (FabI), which is crucial for bacterial fatty acid biosynthesis. The most potent compounds displayed favorable binding energies in molecular docking studies and demonstrated significant antitubercular activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo(2,3-c)-1,2,4-triazole derivatives can be attributed to specific structural features:
- Furan Substituent : The presence of the furan moiety enhances the compound's interaction with biological targets.
- Triazole Ring : This component contributes to the compound's ability to form hydrogen bonds and engage in π–π interactions with target proteins.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of thiazolo(2,3-c)-1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial properties. The study revealed that modifications at specific positions on the triazole ring significantly influenced the activity against both bacterial and fungal strains. Compounds with electron-withdrawing groups showed enhanced antimicrobial effects compared to their electron-donating counterparts .
Case Study 2: Antitubercular Screening
In a focused study on antitubercular activity, several thiazolo(2,3-c)-1,2,4-triazole derivatives were tested against M. tuberculosis. The results indicated that certain structural modifications led to compounds with IC50 values below 10 μg/mL. These findings suggest that further optimization of these derivatives could yield potent new antitubercular agents .
Scientific Research Applications
Medicinal Chemistry
Thiazolo(2,3-c)-1,2,4-triazole derivatives exhibit notable pharmacological properties. They are recognized for their potential as antimicrobial agents, anticancer drugs, and anti-inflammatory compounds.
- Antimicrobial Activity : Research indicates that thiazolo(2,3-c)-1,2,4-triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds synthesized from this scaffold have shown activity against various strains of bacteria and fungi. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
- Anti-inflammatory Effects : Thiazolo(2,3-c)-1,2,4-triazole derivatives have also been investigated for their anti-inflammatory properties. Certain compounds demonstrated the ability to inhibit pro-inflammatory cytokines in cell culture models .
Agricultural Applications
The agricultural sector has also benefited from the application of thiazolo(2,3-c)-1,2,4-triazole derivatives.
- Pesticidal Activity : These compounds have been explored as potential pesticides due to their ability to disrupt biological processes in pests. Studies showed that specific thiazolo derivatives can effectively control pest populations while being less harmful to beneficial insects .
- Herbicidal Properties : Some thiazolo(2,3-c)-1,2,4-triazole derivatives have shown herbicidal activity against various weed species. Their mechanism often involves inhibiting key enzymes necessary for plant growth .
Material Science
In addition to biological applications, thiazolo(2,3-c)-1,2,4-triazole derivatives are being studied for their utility in material science.
- Polymer Chemistry : These compounds can serve as building blocks for synthesizing novel polymers with enhanced properties. Their incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .
- Electronics : The electronic properties of thiazolo(2,3-c)-1,2,4-triazole derivatives make them suitable candidates for organic semiconductor applications. Research indicates that these materials can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .
Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated a series of thiazolo(2,3-c)-1,2,4-triazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a strong potential for these compounds in developing new antibacterial agents.
Case Study 2: Herbicidal Efficacy
In another investigation focused on agricultural applications, several thiazolo(2,3-c)-1,2,4-triazole derivatives were tested against common weed species. The results demonstrated that some compounds achieved over 80% weed control at concentrations of 100 ppm within two weeks of application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-triazole derivatives exhibit diverse bioactivities influenced by substituents and ring fusion patterns. Below is a comparative analysis with key analogues:
Thiazolo[3,2-b][1,2,4]triazoles
- Structural Difference : The triazole ring is fused at positions 3,2-b instead of 2,3-c, altering electronic distribution and steric accessibility.
- Bioactivity :
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 14.3 mg/kg) .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) seizure models, indicating dual mechanisms .
- Synthesis : Typically involves oxidative cyclization of 2-mercapto-triazole precursors, with moderate to high yields (50–85%) .
Thiazolo[2,3-c][1,2,4]triazol-5(6H)-one Derivatives
- Key Example : 15 (thiazolo[2,3-c]triazol-5-one) exhibited 21% inhibition of VIM-2 metallo-β-lactamase (MBL), lower than its [3,2-b] isomer 14 (26%) .
- Activity Trend : Saturation (5,6-dihydro) and substituents like trifluoromethyl improve metabolic stability but may reduce enzyme affinity compared to unsaturated analogues .
Thiadiazolo-Triazole Hybrids
- Example : 3-(4-pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (18d) showed enhanced antibacterial activity over furan-free analogues, highlighting the synergistic role of nitro-furanyl groups .
Pharmacological and Structural Data Table
Key Findings and Implications
Isomerism Impact : Thiazolo[2,3-c]triazoles generally exhibit lower enzymatic inhibition (e.g., against VIM-2 MBL) than [3,2-b] isomers, likely due to reduced steric compatibility with active sites .
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce potency, while aromatic substituents (e.g., 2-furanyl) improve target engagement .
Synthetic Accessibility : One-pot methods for thiazolo[2,3-c]triazoles are more efficient (yields >90%) than multi-step routes for [3,2-b] analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
